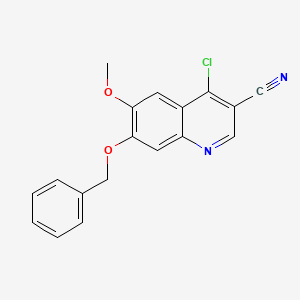

7-(Benzyloxy)-4-chloro-6-methoxyquinoline-3-carbonitrile

概要

説明

The compound 7-(Benzyloxy)-4-chloro-6-methoxyquinoline-3-carbonitrile is a quinoline derivative, which is a class of heterocyclic aromatic organic compounds. Quinoline derivatives are known for their diverse biological activities and are commonly used in the synthesis of pharmaceuticals and other organic compounds.

Synthesis Analysis

The synthesis of 7-(benzyloxy)-4-chloro-6-methoxyquinazoline, a closely related compound, was achieved through a multi-step process starting from methyl 4-hydroxy-3-methoxybenzoate. The process involved substitution, nitration, reduction, cyclization, and chlorination steps, resulting in a total yield of 29.2% . Although the exact synthesis of 7-(Benzyloxy)-4-chloro-6-methoxyquinoline-3-carbonitrile is not detailed in the provided papers, similar synthetic strategies involving multi-step reactions are typically employed for such complex organic molecules.

Molecular Structure Analysis

The molecular structure of a related compound, N-benzyl-6-chloro-4-(4-methoxyphenyl)-3-methyl-1,2,3,4-tetrahydroquinoline, was characterized using various spectroscopic techniques including 1H and 13C NMR, Fourier transform-infrared, and gas chromatography-mass spectrometry. The X-ray powder diffraction data indicated that the compound crystallized in an orthorhombic system with specific unit-cell parameters . These techniques are essential for confirming the structure of complex organic molecules and ensuring the purity and identity of the synthesized compounds.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of quinoline derivatives can be quite diverse. For instance, the synthesis of the related compound mentioned earlier involved a cationic imino Diels–Alder reaction catalyzed by BF3.OEt2 . This type of reaction is known for constructing cyclic structures, which are common in many biologically active molecules. The equilibrium polymerization of 7-(alkoxycarbonyl)-7-cyano-1,4-benzoquinone methides, although not directly related to the target compound, demonstrates the reactivity of similar quinone methides under polymerization conditions .

Physical and Chemical Properties Analysis

The physical and chemical properties of quinoline derivatives are influenced by their molecular structure. For example, the crystalline nature of a related compound suggests that 7-(Benzyloxy)-4-chloro-6-methoxyquinoline-3-carbonitrile may also exhibit crystallinity, which can affect its solubility and stability . The presence of functional groups such as methoxy, benzyloxy, and chloro substituents can also impact the compound's reactivity, boiling point, melting point, and other physical properties. However, specific data on the physical and chemical properties of 7-(Benzyloxy)-4-chloro-6-methoxyquinoline-3-carbonitrile are not provided in the papers.

科学的研究の応用

Summary of the Application

A series of 4-aminomethyl-7-benzyloxy-2H-chromen-2-ones, which may include the compound , was investigated with the aim of identifying multiple inhibitors of cholinesterases (acetyl- and butyryl-, AChE and BChE) and monoamine oxidase B (MAO B) as potential anti-Alzheimer molecules .

Results or Outcomes

The in vitro screening highlighted triple-acting compounds showing nanomolar and selective MAO B inhibition along with IC50 against ChEs at the low micromolar level .

2. Antimicrobial Activity

Summary of the Application

Chalcones derivatives, which may include the compound , have wide applications in pharmaceutical and medicinal chemistry. They were synthesized by coupling with aromatic substituted aldehyde .

Methods of Application

The synthesized compounds were characterized by IR, 13C NMR, 1H NMR, and Mass spectra. They were then screened for antimicrobial activity .

3. Chemical Synthesis

Summary of the Application

“7-(Benzyloxy)-4-chloro-6-methoxyquinoline-3-carbonitrile” is a chemical compound that can be used as a building block or reagent in the synthesis of other chemical compounds .

Results or Outcomes

The outcomes of these reactions would be the synthesis of new chemical compounds. The exact outcomes would depend on the specific reactions being carried out .

4. Antimicrobial Activity

Summary of the Application

Certain compounds related to “7-(Benzyloxy)-4-chloro-6-methoxyquinoline-3-carbonitrile” have shown antimicrobial activity against various bacterial strains .

Methods of Application

The compounds were likely tested using standard antimicrobial testing procedures, such as disk diffusion or broth dilution methods .

Results or Outcomes

The results indicate that some of the compounds were potent against S. aureus, B. subtilis, E. coli, P. aeruginosa, and R .

5. Chemical Synthesis

Summary of the Application

“7-(Benzyloxy)-4-chloro-6-methoxyquinoline-3-carbonitrile” is a chemical compound that can be used as a building block or reagent in the synthesis of other chemical compounds .

Results or Outcomes

The outcomes of these reactions would be the synthesis of new chemical compounds. The exact outcomes would depend on the specific reactions being carried out .

6. Antimicrobial Activity

Summary of the Application

Certain compounds related to “7-(Benzyloxy)-4-chloro-6-methoxyquinoline-3-carbonitrile” have shown antimicrobial activity against various bacterial strains .

Methods of Application

The compounds were likely tested using standard antimicrobial testing procedures, such as disk diffusion or broth dilution methods .

Results or Outcomes

The results indicate that some of the compounds were potent against S. aureus, B. subtilis, E. coli, P. aeruginosa, and R .

Safety And Hazards

特性

IUPAC Name |

4-chloro-6-methoxy-7-phenylmethoxyquinoline-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13ClN2O2/c1-22-16-7-14-15(21-10-13(9-20)18(14)19)8-17(16)23-11-12-5-3-2-4-6-12/h2-8,10H,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVPONOUVXOCATL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)C(=C(C=N2)C#N)Cl)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80625836 | |

| Record name | 7-(Benzyloxy)-4-chloro-6-methoxyquinoline-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80625836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

324.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-(Benzyloxy)-4-chloro-6-methoxyquinoline-3-carbonitrile | |

CAS RN |

214476-99-0 | |

| Record name | 7-(Benzyloxy)-4-chloro-6-methoxyquinoline-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80625836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。